Ethyl 5-(tert-butyl)-2-methylfuran-3-carboxylate
Description
Ethyl 5-(tert-butyl)-2-methylfuran-3-carboxylate (CAS: 38453-94-0) is a furan-based ester with the molecular formula C₁₂H₁₈O₃ and a molecular weight of 210.27 g/mol . It is characterized by a tert-butyl group at the 5-position and a methyl group at the 2-position of the furan ring. Its synthesis often involves phosphine-catalyzed [3+2] annulation reactions, which are efficient for constructing substituted furans and pyrrolidines .
Properties
IUPAC Name |
ethyl 5-tert-butyl-2-methylfuran-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-6-14-11(13)9-7-10(12(3,4)5)15-8(9)2/h7H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDULATFBKVEEQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1)C(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80535481 | |
| Record name | Ethyl 5-tert-butyl-2-methylfuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80535481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38453-94-0 | |
| Record name | Ethyl 5-tert-butyl-2-methylfuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80535481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(tert-butyl)-2-methylfuran-3-carboxylate typically involves the esterification of 5-(tert-butyl)-2-methylfuran-3-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
5-(tert-butyl)-2-methylfuran-3-carboxylic acid+ethanolacid catalystEthyl 5-(tert-butyl)-2-methylfuran-3-carboxylate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the esterification process. Additionally, solvent extraction and distillation techniques are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(tert-butyl)-2-methylfuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl and methyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of halogenated derivatives or substituted furans.
Scientific Research Applications
Ethyl 5-(tert-butyl)-2-methylfuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate or as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-(tert-butyl)-2-methylfuran-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release the active carboxylic acid.
Comparison with Similar Compounds
Substituent Variations on the Furan Ring
Ethyl 5-(tert-butyl)-2-methylfuran-3-carboxylate belongs to a broader class of ethyl furan-3-carboxylates, which differ in substituents at the 2-, 4-, and 5-positions. Key analogs include:
Key Observations :
- Steric Effects : The tert-butyl group in the target compound introduces significant steric bulk compared to aryl (e.g., 4-chlorophenyl) or sulfonyl substituents . This likely reduces reactivity in nucleophilic substitutions.
- Polarity: Analogs with polar groups (e.g., sulfamoyl in ) exhibit lower Rf values in TLC (e.g., Rf = 0.4 for chloroform-methanol 15:1) compared to non-polar tert-butyl derivatives .
Physicochemical Properties
- Hydrazone derivatives (e.g., 10a and 10d in and ) exhibit higher m.p. (204–206°C) due to hydrogen bonding from NH groups .
- Spectral Data :
Yield and Efficiency
- Comparatively, dichlorophenyl analogs (e.g., 4a) are synthesized in 81% yield via Heck-type couplings , while hydrazone derivatives (e.g., 10a) show lower yields (~61%) due to multi-step protocols .
Biological Activity
Ethyl 5-(tert-butyl)-2-methylfuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the furan family, characterized by a five-membered ring containing one oxygen atom. The presence of an ethyl ester group, a tert-butyl group, and a methyl group contributes to its distinct chemical properties. The molecular formula is CHO, with a molecular weight of approximately 222.28 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The compound's structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological receptors. Preliminary studies indicate that the compound may influence enzyme activity and cellular signaling pathways, although specific mechanisms remain to be fully elucidated.
Antimicrobial Properties
Research has shown that this compound exhibits notable antimicrobial activity against various pathogens.
- Study Findings :
- A study evaluated the compound's effectiveness against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) was determined to be 4 µg/mL against S. aureus ATCC 25923 and even lower for MRSA strains, indicating strong antibacterial potential .
- Additional tests revealed moderate antifungal activity against Candida albicans, with MIC values ranging from 8 to 16 µg/mL .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been investigated:
- Mechanism : The compound appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation in vitro.
- Case Studies : In animal models, administration of the compound resulted in significant reductions in edema and inflammatory markers, suggesting its potential as an anti-inflammatory agent.
Research Findings
Several studies have focused on the synthesis and evaluation of derivatives of this compound, exploring their biological activities:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
